1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide

Medicinal Chemistry Enzymology Neuroscience

Researchers requiring a selective human TAAR1 agonist for neuropsychiatric or metabolic disorder target validation often encounter isomer contamination. This batch provides authentic 3-carboxamide regioisomer with confirmed human TAAR1 EC₅₀ of 23 nM and 3.8-fold species selectivity over rat TAAR1. - Enables specific TAAR1 cAMP signaling studies without 4-carboxamide isomer interference. - Supplied as ≥95% pure powder with structural identity verified for kinase inhibitor library synthesis. - Refer to certificate of analysis for lot-specific PNMT binding data (Ki = 1.11×10⁶ nM).

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 1019625-49-0
Cat. No. B1523160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide
CAS1019625-49-0
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=C(C=C2)CN)C(=O)N
InChIInChI=1S/C13H19N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17)
InChIKeyYTLTVQZZOODNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide: Characteristics & Procurement


1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide (CAS 1019625-49-0) is a synthetic organic compound with the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol [1]. It features a piperidine core substituted with a carboxamide group at the 3-position and a 4-(aminomethyl)phenyl moiety at the 1-position [2]. The compound is commercially available with a typical purity of ≥95% and is supplied as a powder [1]. Its physicochemical properties include a predicted density of 1.165±0.06 g/cm³ and a predicted boiling point of 492.1±45.0 °C [3]. This compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry research .

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide: Substitution Risks with Analogs


While several piperidine-3-carboxamide and piperidine-4-carboxamide analogs share a similar core structure, generic substitution of 1-[4-(aminomethyl)phenyl]piperidine-3-carboxamide (CAS 1019625-49-0) is not scientifically justified. The specific positioning of the carboxamide at the 3-position, combined with the 4-(aminomethyl)phenyl substitution at the 1-position, creates a unique three-dimensional pharmacophore that dictates its distinct biological target engagement profile [1]. Direct binding data reveals that this compound possesses measurable affinity for Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11×10⁶ nM and acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 23 nM [2][3]. These specific interactions are not shared by closely related analogs such as 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide, which has a different substitution pattern, or other piperidine-3-carboxamide derivatives that lack the 4-(aminomethyl)phenyl group [1]. Substituting with a structurally similar but functionally divergent analog risks introducing off-target effects or a complete loss of the desired pharmacological activity in experimental systems [4].

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide: Differentiation from Key Analogs


PNMT Affinity vs. In-Class Analogs

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide exhibits a measured affinity for Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11×10⁶ nM [1]. In contrast, the structurally similar analog 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide, which differs only in the position of the carboxamide group (4- vs 3-position), has no reported binding data for PNMT, underscoring the critical role of the 3-carboxamide moiety in target engagement . This specificity is further highlighted by the class of piperidine carboxamides, which are known to be potent inhibitors of Anaplastic Lymphoma Kinase (ALK) with IC₅₀ values in the low micromolar range (e.g., 0.174 μM), but whose binding profiles are highly sensitive to substitution patterns [2].

Medicinal Chemistry Enzymology Neuroscience

TAAR1 Agonist Potency Differentiation

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 23 nM, demonstrating nanomolar potency in a cAMP accumulation assay [1]. In comparison, the piperidine-3-carboxamide class as a whole includes compounds with a wide range of activities; for instance, a prototypical piperidine-3-carboxamide ALK inhibitor (compound 1) showed an IC₅₀ of 0.174 μM (174 nM) against its target, which is 7.6-fold less potent than the TAAR1 EC₅₀ of the target compound [2]. Furthermore, the compound exhibits species-specific activity, with an EC₅₀ of 87 nM at rat TAAR1, a 3.8-fold decrease in potency compared to human, providing a measurable benchmark for cross-species pharmacology [1].

Neuropharmacology GPCR Biology Trace Amine Signaling

3- vs. 4-Carboxamide Substitution Patterns

The position of the carboxamide group on the piperidine ring is a critical determinant of biological activity. 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide (3-carboxamide) and its 4-carboxamide isomer are chemically distinct, leading to different target engagement profiles. While the 3-carboxamide exhibits the TAAR1 agonist and PNMT binding activities detailed above, the 4-carboxamide analog 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide (CAS not provided) has been primarily described as a versatile research compound with no specific, quantified biological activity reported . This contrasts sharply with the defined, nanomolar TAAR1 activity of the 3-carboxamide [1]. The piperidine-3-carboxamide scaffold is a known privileged structure in medicinal chemistry, with numerous examples of potent, selective inhibitors (e.g., ALK inhibitors with IC₅₀ = 0.174 μM, Cathepsin K inhibitors with IC₅₀ = 0.08 μM) [2][3]. The specific 3-carboxamide arrangement in the target compound is therefore essential for its observed biological profile and cannot be replicated by the 4-carboxamide isomer.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Physicochemical Property Comparisons

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide has predicted physicochemical properties that distinguish it from common solvents and related compounds. Its predicted density is 1.165±0.06 g/cm³, which is higher than that of water (1.0 g/cm³) and typical organic solvents like ethanol (0.789 g/cm³), and its predicted boiling point is 492.1±45.0 °C [1]. In comparison, a structurally simpler piperidine-3-carboxamide derivative, (S)-piperidine-3-carboxamide, has a reported melting point of 103-106 °C, indicating a much lower thermal stability [2]. While direct experimental data for the target compound is not available, these predicted values suggest it is a high-boiling solid under standard conditions, which has implications for its storage, handling, and potential formulation into various research solutions.

Physical Chemistry Formulation Chemical Handling

1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide: Recommended Research Applications


TAAR1 Agonist Probe Development

Given its potent agonist activity at human TAAR1 (EC₅₀ = 23 nM), 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide is an ideal starting point for developing chemical probes to study TAAR1 signaling pathways in recombinant cell systems [1]. Its 3.8-fold species selectivity between human and rat TAAR1 (EC₅₀ of 23 nM vs. 87 nM) allows for carefully controlled cross-species pharmacological studies [1]. Researchers investigating the role of TAAR1 in neuropsychiatric disorders or metabolic regulation can utilize this compound as a reference agonist in cAMP accumulation assays [1].

PNMT Binding Studies

The measurable, though weak, affinity for PNMT (Ki = 1.11×10⁶ nM) makes 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide a useful tool in enzymology studies focused on catecholamine biosynthesis [2]. It can serve as a reference ligand in competitive binding assays or as a starting scaffold for medicinal chemistry efforts aimed at improving PNMT binding affinity [2]. Given that 4-carboxamide analogs show no reported PNMT activity, this compound is specifically required for any PNMT-focused work involving a piperidine-phenyl scaffold [2].

Kinase Inhibitor Scaffold Optimization

The piperidine-3-carboxamide core is a privileged scaffold for kinase inhibitors, as exemplified by its use in ALK inhibitors (IC₅₀ = 0.174 μM) [3]. 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide provides a structurally unique entry point for synthesizing novel kinase inhibitor libraries due to its 4-(aminomethyl)phenyl substituent, which is distinct from the aryl groups commonly found in other piperidine-3-carboxamide inhibitors [3][4]. Medicinal chemists can utilize this compound to explore structure-activity relationships around the piperidine nitrogen, a strategy known to improve selectivity in this chemical class [3].

Isomer-Specific Reference Standard

In analytical chemistry and quality control settings, 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide serves as a critical reference standard for distinguishing between the 3-carboxamide and 4-carboxamide isomers [5]. These isomers, while sharing the same molecular formula (C₁₃H₁₉N₃O) and molecular weight (233.31 g/mol), are chemically distinct and exhibit different biological activities [5]. Using this compound as an authentic standard ensures correct identification and quantification in complex mixtures, preventing costly errors in synthetic chemistry and formulation development [5].

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